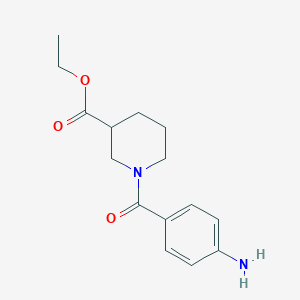

Ethyl 1-(4-aminobenzoyl)piperidine-3-carboxylate

Description

Chemical Identification and Nomenclature

This compound represents a complex organic molecule with precise chemical identification parameters that distinguish it from related piperidine derivatives. The compound bears the Chemical Abstracts Service registry number 1307909-16-5, which provides definitive identification within the global chemical database system. The molecular formula is established as C₁₅H₂₀N₂O₃, indicating a composition of fifteen carbon atoms, twenty hydrogen atoms, two nitrogen atoms, and three oxygen atoms. The molecular weight has been determined to be 276.33 grams per mole, placing it within the typical range for substituted piperidine derivatives.

The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex structural arrangement, with the full systematic name being this compound. This nomenclature indicates the presence of an ethyl ester group attached to the carboxylic acid functionality at the 3-position of the piperidine ring, while the nitrogen atom at position 1 of the piperidine bears a 4-aminobenzoyl substituent. The compound's structural complexity is further emphasized by its unique molecular identifiers, including specific database entries such as the MDL number MFCD31380600. The precise positional arrangement of functional groups distinguishes this compound from related derivatives, such as ethyl 1-(4-aminophenyl)piperidine-3-carboxylate, which lacks the crucial benzoyl linkage that characterizes the target molecule.

Historical Context in Piperidine Chemistry

The development of this compound must be understood within the broader historical context of piperidine chemistry, which has evolved significantly since the initial discovery of the parent heterocycle in the mid-nineteenth century. Piperidine itself was first reported in 1850 by the Scottish chemist Thomas Anderson and independently in 1852 by the French chemist Auguste Cahours, who named the compound. Both researchers obtained piperidine through the reaction of piperine with nitric acid, establishing the fundamental chemistry that would later enable the synthesis of complex derivatives. Cahours' work was particularly significant as he conducted thorough analysis of the free base and eleven crystalline derivatives, fixing the molecular formula and confirming it through vapor density determinations.

The structural elucidation of piperidine itself presented considerable challenges to early organic chemists, with the constitution remaining problematic until approximately 1881. August Hofmann's development of exhaustive methylation procedures and their application to piperidine structure determination represented a crucial milestone in understanding this heterocyclic system. The recognition that piperidine contained a six-membered ring structure rather than being a simple dialkylamine fundamentally changed approaches to synthesizing derivatives. Albert Ladenburg's insights in 1883, particularly his understanding of the ring-opening and reclosure mechanisms during chemical transformations, provided the theoretical foundation that would later enable the rational design of complex piperidine derivatives. This historical progression from basic structural understanding to sophisticated synthetic methodology created the intellectual framework necessary for developing compounds such as this compound.

Significance in Chemical Research

The significance of this compound in contemporary chemical research extends beyond its individual properties to encompass its role as a representative member of an important class of bioactive heterocycles. Computer-aided evaluation studies have demonstrated that piperidine derivatives possess remarkable versatility in affecting different enzymes, receptors, transport systems, and voltage-gated ion channels, thereby providing a wide range of biological activities applicable in various fields of medicine. These compounds have shown particular promise in the treatment of cancer, central nervous system diseases, and as local anesthetic, antiarrhythmic, and antimicrobial agents. The comprehensive analysis of biological activity spectra reveals that such compounds should be considered as potential substances for designing new highly effective medicinal agents with broad practical applications.

Recent advances in piperidine synthesis have highlighted the importance of structural complexity in determining biological activity, with multicomponent reactions and cascade processes enabling the formation of highly substituted derivatives. The synthesis of piperidines through various methodologies, including hydrogenation, radical cyclization, and multicomponent reactions, has become increasingly sophisticated, allowing for the preparation of compounds with precise stereochemical control. The aza-Prins reaction and related cyclization strategies have proven particularly effective for constructing piperidine frameworks with specific functional group arrangements. Research findings indicate that the presence of multiple functional centers in piperidine derivatives, such as the amino, aromatic, and ester groups found in this compound, provides numerous opportunities for further derivatization and optimization of biological properties.

Overview of Structural Features and Chemical Classification

This compound exhibits a complex molecular architecture that combines multiple functional elements within a single heterocyclic framework. The central piperidine ring, characterized by its six-membered saturated nitrogen-containing structure, serves as the foundational scaffold upon which additional functional groups are arranged. The piperidine ring adopts a chair conformation under typical conditions, with the substituents occupying either axial or equatorial positions depending on their size and electronic properties. The 4-aminobenzoyl substituent at the nitrogen position introduces significant structural complexity through its aromatic character and potential for hydrogen bonding interactions via the amino group.

The structural classification of this compound places it within several important chemical categories that reflect its diverse functional capabilities. As a piperidine derivative, it belongs to the broader class of saturated six-membered nitrogen heterocycles, which are among the most important scaffolds in medicinal chemistry. The presence of the ethyl ester functionality at the 3-position classifies it as a piperidinecarboxylate, while the benzoyl substitution pattern identifies it as an N-acylpiperidine derivative. The following table summarizes the key structural features and their chemical significance:

| Structural Feature | Chemical Classification | Functional Significance |

|---|---|---|

| Piperidine Core | Six-membered nitrogen heterocycle | Provides conformational flexibility and hydrogen bonding capacity |

| 4-Aminobenzoyl Group | N-acyl aromatic amine | Enables π-π interactions and hydrogen bonding |

| Ethyl Ester at C-3 | Aliphatic ester | Provides hydrophobic character and potential for hydrolysis |

| Overall Architecture | Polyfunctional heterocycle | Multiple sites for molecular recognition and binding |

The compound's molecular geometry is further influenced by the electronic properties of its constituent functional groups, with the electron-donating amino group and electron-withdrawing carbonyl and ester functionalities creating distinct regions of charge distribution. This electronic arrangement contributes to the compound's potential for participating in various intermolecular interactions, including hydrogen bonding, π-π stacking, and dipole-dipole interactions. The spatial arrangement of these functional groups within the three-dimensional structure of the molecule determines its overall chemical behavior and potential for biological activity.

Properties

IUPAC Name |

ethyl 1-(4-aminobenzoyl)piperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c1-2-20-15(19)12-4-3-9-17(10-12)14(18)11-5-7-13(16)8-6-11/h5-8,12H,2-4,9-10,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKQDRJWROSNQEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4-aminobenzoyl)piperidine-3-carboxylate typically involves the reaction of 4-aminobenzoic acid with piperidine-3-carboxylic acid, followed by esterification with ethanol. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, with additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-aminobenzoyl)piperidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form different substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 1-(4-aminobenzoyl)piperidine-3-carboxylate has a molecular formula of C₁₅H₁₉N₂O₂ and a molecular weight of approximately 277.33 g/mol. Its structure features a piperidine ring, an ethyl ester group, and an amino-substituted phenyl moiety, which contributes to its reactivity and versatility in chemical modifications.

Medicinal Chemistry

-

Anticancer Activity

- Research indicates that compounds containing piperidine structures, including derivatives of this compound, have shown potential anticancer properties. For example, studies have demonstrated that certain piperidine derivatives can induce apoptosis in cancer cell lines more effectively than established chemotherapeutics like bleomycin .

-

Alzheimer’s Disease Treatment

- Piperidine derivatives are being investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer’s disease. Compounds similar to this compound have been designed to improve brain exposure and enhance therapeutic efficacy against neurodegenerative diseases .

-

Receptor Modulation

- The compound has potential applications as a modulator of various biological receptors. Its ability to bind to specific enzymes or receptors suggests it could influence biological pathways relevant to drug development.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. It can be utilized to synthesize more complex molecules through various chemical reactions, including:

- Acylation Reactions : The compound can act as a nucleophile in acylation reactions, allowing for the introduction of diverse functional groups.

- Enamine Formation : It can participate in enamine reactions, which are crucial for creating complex organic structures .

Case Study 1: Anticancer Properties

A study conducted on a series of piperidine derivatives demonstrated that modifications on the piperidine ring significantly enhanced cytotoxicity against hypopharyngeal tumor cells. The researchers applied a three-component reaction strategy that led to the development of novel compounds with improved pharmacological profiles compared to existing treatments .

Case Study 2: Alzheimer’s Disease

In another investigation focused on Alzheimer's treatment, researchers synthesized piperidine-based inhibitors that showed dual inhibition of AChE and BuChE. These compounds exhibited promising results in preclinical models, suggesting that structural modifications could lead to effective therapies for cognitive disorders .

Mechanism of Action

The mechanism of action of ethyl 1-(4-aminobenzoyl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with neurotransmitter receptors and enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues: Substituent Variations

The following table compares ethyl 1-(4-aminobenzoyl)piperidine-3-carboxylate with structurally related piperidine-3-carboxylate derivatives, highlighting key differences in substituents, molecular properties, and biological relevance:

Spectral Data

- 1H NMR :

- 4-Aminobenzoyl: δ 6.50–7.80 (doublets, NH₂ may appear as a singlet at δ 5.50–6.00 if free) .

Mass Spectrometry :

Biological Activity

Ethyl 1-(4-aminobenzoyl)piperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including its mechanisms of action, interactions with biological macromolecules, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a piperidine ring substituted with an ethyl ester and an aromatic amine group. The structural formula can be represented as follows:

This compound is characterized by its ability to interact with various biological targets, which is crucial for its pharmacological effects.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may:

- Bind to Specific Receptors : The compound may interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive functions.

- Enzyme Modulation : It has been suggested that this compound could modulate the activity of certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

Antiviral Properties

Recent studies have highlighted the antiviral potential of piperidine derivatives, including this compound. In particular, research indicates that similar compounds exhibit inhibitory activity against viral proteases, which are critical for viral replication. For instance, certain piperidine derivatives have shown promise as inhibitors of the SARS-CoV-2 main protease (Mpro), suggesting that this compound may also possess antiviral properties .

Antibacterial Activity

The compound's structural features may confer antibacterial properties as well. Similar piperidine derivatives have been evaluated for their activity against bacterial strains such as Staphylococcus aureus. Although specific data on this compound is limited, the general trend indicates that modifications in the piperidine structure can lead to enhanced antibacterial activity .

Study on Enzyme Inhibition

A study evaluating various piperidine derivatives for their inhibitory effects on cathepsin K revealed that modifications to the piperidine scaffold significantly influenced biological activity. While this compound was not directly tested, it is hypothesized that similar structural modifications could yield compounds with potent enzyme inhibition profiles .

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| F-12 | 13.52 | Cathepsin K |

| H-9 | 20.46 | Cathepsin K |

Pharmacological Profile

Research has indicated that compounds structurally related to this compound exhibit a range of pharmacological activities, including anti-inflammatory and analgesic effects. These findings suggest potential therapeutic applications in treating conditions such as arthritis and chronic pain .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing Ethyl 1-(4-aminobenzoyl)piperidine-3-carboxylate?

- Methodological Answer : Two primary routes are documented:

- Nucleophilic Substitution : Ethyl piperidine-3-carboxylate reacts with 4-aminobenzoyl chloride in aqueous Na₂CO₃ (pH 10–11), monitored by TLC (n-hexane/EtOAC). The product is isolated via filtration and recrystallization from ethanol, yielding crystalline derivatives .

- Coupling Reactions : Carbodiimide-mediated coupling (e.g., EDC/HOBt) in dichloromethane with DIEA as a base achieves 67% yield. Purification uses gradient elution (0–45% EtOAc/hexanes) on a Biotage SP1 system .

- Data Table :

| Method | Reagents | Yield | Purification | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | Na₂CO₃, 4-aminobenzoyl chloride | Not reported | Recrystallization | |

| EDC/HOBt Coupling | EDC, HOBt, DIEA | 67% | Biotage SP1 |

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns proton and carbon environments (e.g., piperidine ring, ester, and benzoyl groups). For example, ethyl ester protons appear as quartets (~4.1–4.3 ppm) .

- HPLC-MS : Confirms molecular weight (e.g., TOF ES+ MS: m/z 425.1 [M+H]+) and purity (HPLC retention time: 8.36 min) .

- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and amine N-H bonds (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can reaction kinetics inform stability studies of this compound?

- Methodological Answer : Gas-phase elimination kinetics reveal Arrhenius parameters for thermal decomposition. For ethyl piperidine-3-carboxylate derivatives:

- log κ₁(s⁻¹) = 13.12 ± 0.13 – (210.4 ± 1.7 kJ mol⁻¹)/(2.303 RT) .

Researchers should avoid temperatures exceeding 200°C in synthetic workflows to prevent degradation.- Data Table :

| Compound | Activation Energy (kJ/mol) | log κ₁(s⁻¹) | Reference |

|---|---|---|---|

| Ethyl piperidine-3-carboxylate | 210.4 ± 1.7 | 13.12 ± 0.13 |

Q. What strategies resolve contradictions in toxicological data for related piperidine derivatives?

- Methodological Answer : While safety data sheets (SDS) for analogs like Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate report "no known hazards" , others lack acute toxicity data . To address gaps:

- Conduct Ames tests for mutagenicity.

- Perform in vitro cytotoxicity assays (e.g., MTT on HepG2 cells).

- Apply ALARA (As Low As Reasonably Achievable) principles during handling until data is conclusive .

Q. How can coupling reactions involving this compound be optimized for higher yields?

- Methodological Answer :

- Reagent Selection : Use EDC/HOBt over DCC due to reduced racemization .

- Solvent Choice : Dichloromethane (DCM) enhances coupling efficiency vs. THF.

- Base Optimization : DIEA (3 eq.) outperforms triethylamine in neutralizing HCl byproducts .

- Data Table :

| Coupling Agent | Base | Solvent | Yield | Reference |

|---|---|---|---|---|

| EDC/HOBt | DIEA | DCM | 67% |

Contradictions and Analytical Challenges

Q. Why do structural analogs exhibit varying stability under photolytic conditions?

- Methodological Answer : Ethyl (3S)-piperidine-3-carboxylate derivatives degrade under light due to photosensitive ester groups. Stability studies should:

Q. How can researchers address the lack of ecological toxicity data for this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.